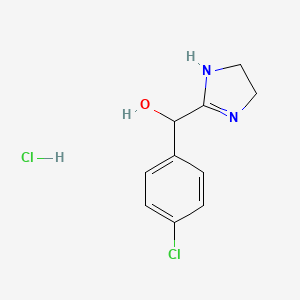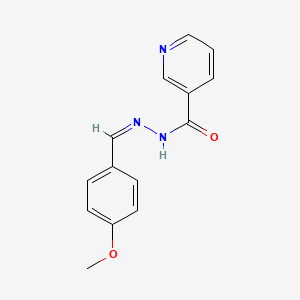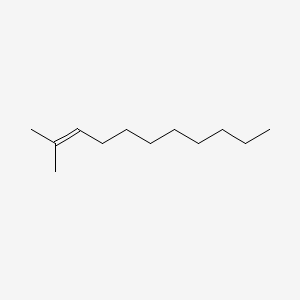
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride: is an organometallic compound with the empirical formula C43H61ClNiP2 and a molecular weight of 734.04 g/mol . This compound is known for its stability in the presence of oxygen and water, making it a valuable catalyst in various organic synthesis reactions .
Preparation Methods
The synthesis of trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride typically involves the reaction of dicyclohexylphenylphosphine with nickel(II) chloride and 2-methylphenyl under an inert atmosphere . The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), at room temperature. The product is then purified through recrystallization .
Chemical Reactions Analysis
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride: is primarily used as a catalyst in cross-coupling reactions . It undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the nickel center, increasing its oxidation state.
Reductive Elimination: This reaction involves the elimination of two ligands from the nickel center, reducing its oxidation state.
Substitution: This reaction involves the replacement of one ligand with another on the nickel center.
Common reagents used in these reactions include aryl halides , alkyl halides , and organometallic reagents such as Grignard reagents . The major products formed from these reactions are typically biaryl compounds and alkyl-aryl compounds .
Scientific Research Applications
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride: has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride exerts its catalytic effects involves several key steps:
Oxidative Addition: The nickel center undergoes oxidative addition with an aryl or alkyl halide, forming a nickel(IV) intermediate.
Transmetalation: The intermediate reacts with an organometallic reagent, such as a Grignard reagent, to form a new nickel complex.
Reductive Elimination: The final step involves reductive elimination, where the desired product is formed, and the nickel center is regenerated to its original oxidation state.
Comparison with Similar Compounds
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride: can be compared with other similar nickel-based catalysts, such as:
- Chloro(2-methylphenyl)bis(triphenylphosphine)nickel(II)
- cis-2,2′-Bis(diphenylphosphino)-1,1′-binaphthylnickel(II) chloride
- (dppf)Ni(o-tolyl)Cl
These compounds share similar catalytic properties but differ in their ligand structures, which can influence their reactivity and selectivity in various reactions .
Properties
Molecular Formula |
C43H63ClNiP2+ |
|---|---|
Molecular Weight |
736.1 g/mol |
IUPAC Name |
chloronickel;dicyclohexyl(phenyl)phosphanium;methylbenzene |
InChI |
InChI=1S/2C18H27P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2-5H,1H3;1H;/q;;-1;;+1/p+1 |
InChI Key |
AZIUZLQIIYMUOE-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC=CC=[C-]1.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.Cl[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















